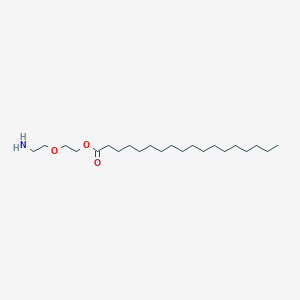
2-(2-Aminoethoxy)ethyl octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethoxy)ethyl octadecanoate is an organic compound with the molecular formula C22H45NO3 It is a derivative of octadecanoic acid (stearic acid) and contains an aminoethoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethoxy)ethyl octadecanoate typically involves the reaction of octadecanoic acid with 2-(2-aminoethoxy)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Catalyst: 4-Dimethylaminopyridine (DMAP) to enhance the reaction rate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control
Purification steps: such as recrystallization or chromatography to obtain high-purity product
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminoethoxy)ethyl octadecanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The ester bond can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of nitro derivatives or oxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aminoethoxyethyl derivatives.
Applications De Recherche Scientifique
2-(2-Aminoethoxy)ethyl octadecanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(2-Aminoethoxy)ethyl octadecanoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Aminoethoxy)ethanol: A precursor in the synthesis of 2-(2-Aminoethoxy)ethyl octadecanoate.
2-(2-(2-Aminoethoxy)ethoxy)acetic acid: Another derivative with similar functional groups but different applications.
Uniqueness
This compound is unique due to its long hydrophobic tail (octadecanoate) combined with a hydrophilic aminoethoxyethyl group. This combination imparts distinct amphiphilic properties, making it suitable for applications in drug delivery and as a surfactant.
Propriétés
Numéro CAS |
649758-86-1 |
|---|---|
Formule moléculaire |
C22H45NO3 |
Poids moléculaire |
371.6 g/mol |
Nom IUPAC |
2-(2-aminoethoxy)ethyl octadecanoate |
InChI |
InChI=1S/C22H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)26-21-20-25-19-18-23/h2-21,23H2,1H3 |
Clé InChI |
KGOLIMJSDGKXNY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


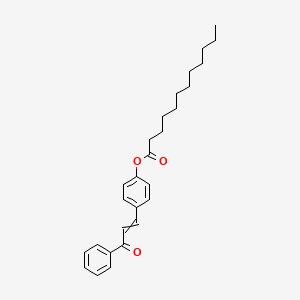
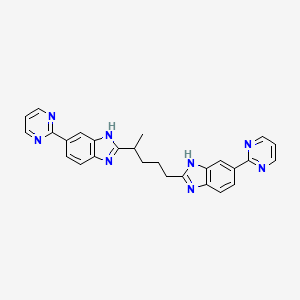
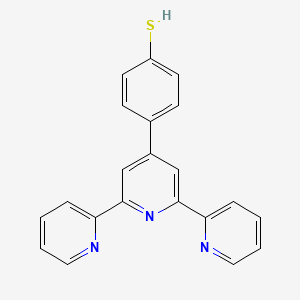
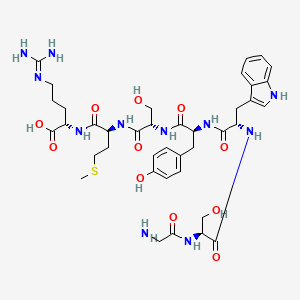
![1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene](/img/structure/B12598192.png)
![N-[(1R)-1-(4-Chlorophenyl)ethyl]formamide](/img/structure/B12598206.png)
![1,2-Benzenediol, 4-[2-[(dimethylamino)methyl]cyclohexyl]-](/img/structure/B12598224.png)
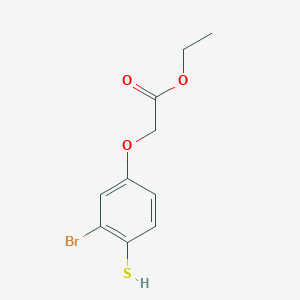
![Ethyl 4-[2-(dimethylamino)ethyl]benzoate](/img/structure/B12598235.png)
![6-({4'-[(3-Ethyloxetan-3-yl)methoxy][1,1'-biphenyl]-4-yl}oxy)hexan-1-ol](/img/structure/B12598236.png)

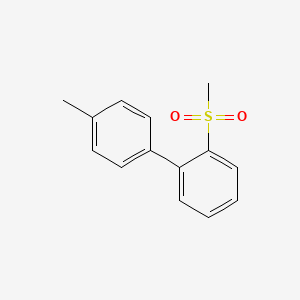

![N~1~,N~4~-Di([1,1'-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine](/img/structure/B12598262.png)
